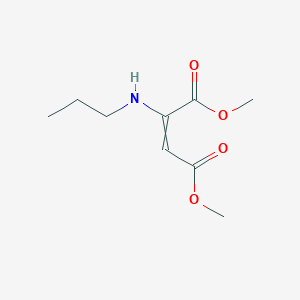
Dimethyl 2-(propylamino)but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(propylamino)but-2-enedioate is an organic compound with the molecular formula C9H15NO4 It is a derivative of butenedioic acid, where the hydrogen atoms are replaced by dimethyl and propylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(propylamino)but-2-enedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate anion with an alkyl halide, resulting in the formation of a new carbon-carbon bond . The reaction typically requires a strong base, such as lithium diisopropylamide (LDA), to generate the enolate anion from a suitable precursor, such as a malonic ester or acetoacetic ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(propylamino)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the propylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Dimethyl 2-(propylamino)but-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and substitution reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(propylamino)but-2-enedioate involves its interaction with molecular targets through various pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity . The specific pathways and molecular targets depend on the context of its use in research or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl maleate: A similar compound with the molecular formula C6H8O4, used in Diels-Alder reactions and as a dienophile in organic synthesis.
Dimethyl fumarate: Another related compound, used in the treatment of multiple sclerosis and psoriasis due to its immunomodulatory properties.
Uniqueness
Dimethyl 2-(propylamino)but-2-enedioate is unique due to the presence of the propylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are advantageous.
Propiedades
Número CAS |
24559-78-2 |
|---|---|
Fórmula molecular |
C9H15NO4 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
dimethyl 2-(propylamino)but-2-enedioate |
InChI |
InChI=1S/C9H15NO4/c1-4-5-10-7(9(12)14-3)6-8(11)13-2/h6,10H,4-5H2,1-3H3 |
Clave InChI |
GZUSBTOCWBMVIS-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


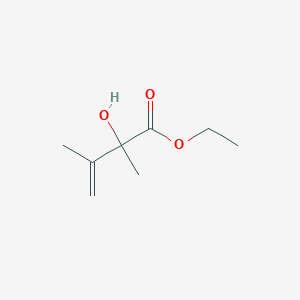
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
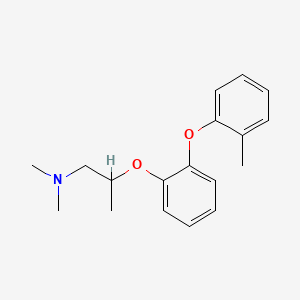
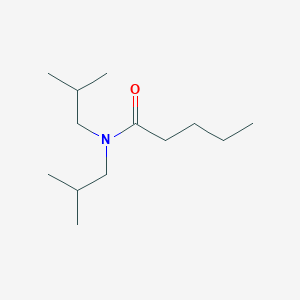
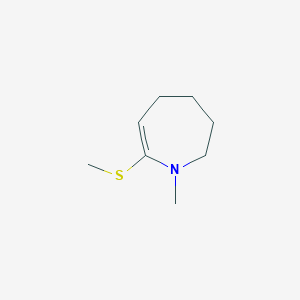
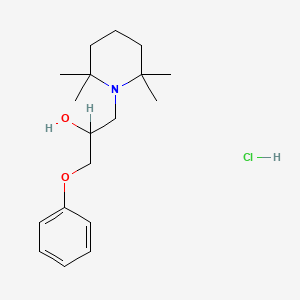
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
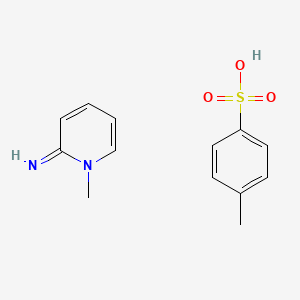
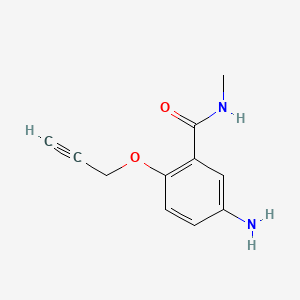
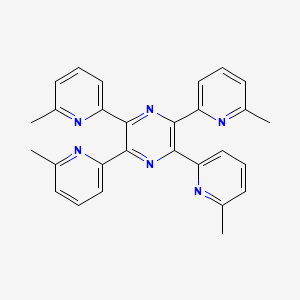
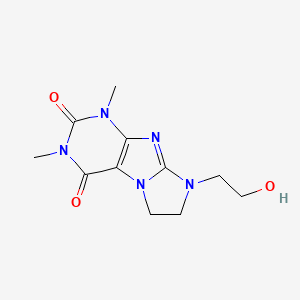
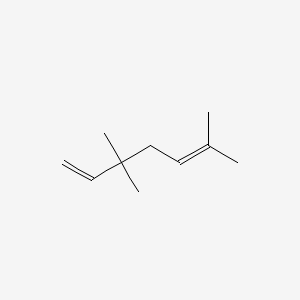
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)

